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Compound of Interest

Compound Name: Methyl 4-chlorobenzoate

Cat. No.: B193341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Methyl 4-chlorobenzoate, a compound of interest in various chemical and pharmaceutical

research fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with detailed experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl 4-chlorobenzoate,

facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data[1]
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.96 Doublet 2H 8.5
Ar-H (ortho to -

COOCH₃)

7.40 Doublet 2H 8.5
Ar-H (ortho to -

Cl)

3.91 Singlet 3H - -OCH₃

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm Assignment

166.3 C=O (Ester)

139.4 Ar-C (para to -COOCH₃)

130.9 Ar-CH (ortho to -COOCH₃)

128.7 Ar-C (ipso to -COOCH₃)

128.6 Ar-CH (ortho to -Cl)

52.3 -OCH₃

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy
The following table lists the characteristic absorption bands observed in the IR spectrum of

Methyl 4-chlorobenzoate.
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Wavenumber (cm⁻¹) Intensity Assignment

~1720 Strong C=O Stretch (Ester)

~1595 Medium C=C Stretch (Aromatic)

~1280 Strong C-O Stretch (Ester)

~1100 Strong C-Cl Stretch

Note: The exact peak positions may vary slightly depending on the sampling method.

Mass Spectrometry (MS)
The mass spectrum of Methyl 4-chlorobenzoate is characterized by the following key

fragments.

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

170/172 High
[M]⁺˙ (Molecular ion peak,

showing isotopic pattern for Cl)

139/141 High [M - OCH₃]⁺

111/113 Medium [M - COOCH₃]⁺

75 Low [C₆H₄]⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-State NMR (ssNMR)
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For solid samples, high-resolution spectra are typically obtained using Magic Angle Spinning

(MAS) techniques.[3]

Sample Preparation: The solid sample of Methyl 4-chlorobenzoate is finely ground to a

homogeneous powder to ensure efficient packing and spinning.[4] The powdered sample is

then carefully packed into a zirconia rotor of an appropriate size for the NMR probe.[5]

Instrument Setup: The rotor is placed in the NMR probe, which is then inserted into the

magnet. The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

Data Acquisition: The sample is spun at a high speed (typically several kilohertz) at the

"magic angle" (54.7°) with respect to the main magnetic field to average out anisotropic

interactions that broaden the spectral lines.[3][6] For ¹³C NMR, cross-polarization (CP) from

protons is often used to enhance the signal intensity.[6] A standard pulse sequence, such as

a one-pulse experiment for ¹H or a CP-MAS experiment for ¹³C, is used to acquire the free

induction decay (FID).[6] High-power proton decoupling is applied during the acquisition of

the ¹³C spectrum to remove broadening from ¹H-¹³C dipolar couplings.[5]

Data Processing: The acquired FID is then Fourier transformed to produce the NMR

spectrum. The spectrum is phased and baseline corrected, and the chemical shifts are

referenced to an external standard (e.g., adamantane for ¹³C).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples directly.

Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or

zinc selenide) is recorded to account for any atmospheric and instrumental absorptions.

Sample Application: A small amount of the solid Methyl 4-chlorobenzoate is placed directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Pressure Application: A pressure clamp is applied to ensure intimate contact between the

sample and the crystal.
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Data Acquisition: The infrared beam is passed through the ATR crystal, where it undergoes

total internal reflection. At the point of reflection, an evanescent wave penetrates a short

distance into the sample, and the sample absorbs energy at specific frequencies

corresponding to its vibrational modes. The attenuated infrared beam is then directed to the

detector.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum of the sample.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry with a Solids Probe

Sample Preparation: A small amount of the solid Methyl 4-chlorobenzoate is loaded into a

capillary tube or onto the tip of a solids probe.

Sample Introduction: The solids probe is inserted into the ion source of the mass

spectrometer through a vacuum interlock.[7]

Ionization: The sample is heated to induce volatilization. The gaseous molecules are then

bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the molecules

to ionize, forming a molecular ion (M⁺˙) and a series of fragment ions.[9]

Mass Analysis: The positively charged ions are accelerated and passed through a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their

mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl 4-chlorobenzoate.
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General Workflow for Spectroscopic Analysis

1. Sample Handling

2. Data Acquisition

3. Data Processing

4. Data Analysis & Interpretation

Chemical Compound
(Methyl 4-chlorobenzoate)

Sample Preparation
(Grinding, Dissolving, etc.)

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Fourier Transform,
Phasing, Baseline Correction Background Subtraction Peak Detection,

Mass Calibration

Spectral Interpretation

Structure Elucidation/
Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b193341?utm_src=pdf-body-img
https://www.benchchem.com/product/b193341?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. rsc.org [rsc.org]

2. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Nmr spectroscopy for solids | Bruker [bruker.com]

4. chem.libretexts.org [chem.libretexts.org]

5. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]

6. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

7. masspec.scripps.edu [masspec.scripps.edu]

8. bitesizebio.com [bitesizebio.com]

9. rroij.com [rroij.com]

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-chlorobenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193341#spectroscopic-data-of-methyl-4-
chlorobenzoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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